molecular formula C14H19FN2O2 B5728445 ethyl 4-(3-fluorobenzyl)-1-piperazinecarboxylate

ethyl 4-(3-fluorobenzyl)-1-piperazinecarboxylate

Cat. No. B5728445
M. Wt: 266.31 g/mol
InChI Key: CIXPFIPZDORDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-fluorobenzyl)-1-piperazinecarboxylate, commonly known as EFDP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFDP belongs to the class of piperazine derivatives and is known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of EFDP is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation and apoptosis. EFDP has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
EFDP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. EFDP has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.

Advantages and Limitations for Lab Experiments

EFDP has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. EFDP has also been shown to exhibit potent and selective activity against cancer cells and microbes, making it a potential candidate for the development of new therapeutic agents. However, EFDP has some limitations as well. It is relatively unstable and can degrade over time, leading to loss of activity. Moreover, the exact mechanism of action of EFDP is not yet fully understood, which limits its potential therapeutic applications.

Future Directions

Despite its potential therapeutic applications, EFDP still requires further research to fully understand its mechanism of action and pharmacological effects. Future studies could focus on elucidating the molecular targets of EFDP and its downstream signaling pathways. Moreover, the development of novel EFDP derivatives with improved stability and selectivity could lead to the discovery of new therapeutic agents for the treatment of cancer and infectious diseases.

Synthesis Methods

EFDP can be synthesized through a multistep process involving the reaction of 3-fluorobenzylamine with ethyl chloroformate, followed by the addition of piperazine and subsequent deprotection of the resulting intermediate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

EFDP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. EFDP has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXPFIPZDORDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate

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